4-(chloromethyl)-N-methylbenzene-1-sulfonamide

Medicinal Chemistry Enzyme Inhibition Binding Thermodynamics

4-(Chloromethyl)-N-methylbenzene-1-sulfonamide (CAS 1483610-07-6) is a benzenesulfonamide derivative with the molecular formula C8H10ClNO2S (MW 219.69). It is classified as a versatile small molecule scaffold featuring two distinct reactive centers: an N-methyl secondary sulfonamide and a para-chloromethyl substituent.

Molecular Formula C8H10ClNO2S
Molecular Weight 219.69 g/mol
CAS No. 1483610-07-6
Cat. No. B3378817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(chloromethyl)-N-methylbenzene-1-sulfonamide
CAS1483610-07-6
Molecular FormulaC8H10ClNO2S
Molecular Weight219.69 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=C(C=C1)CCl
InChIInChI=1S/C8H10ClNO2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3
InChIKeySCOKBLHXFKRSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-N-methylbenzene-1-sulfonamide (CAS 1483610-07-6): A Dual-Electrophile Sulfonamide Building Block for MedChem Derivatization


4-(Chloromethyl)-N-methylbenzene-1-sulfonamide (CAS 1483610-07-6) is a benzenesulfonamide derivative with the molecular formula C8H10ClNO2S (MW 219.69) . It is classified as a versatile small molecule scaffold featuring two distinct reactive centers: an N-methyl secondary sulfonamide and a para-chloromethyl substituent . The secondary sulfonamide exhibits altered hydrogen-bonding and metal-coordination properties compared to primary sulfonamides [1], while the electrophilic chloromethyl group enables nucleophilic substitution chemistry orthogonal to sulfonamide reactivity [2]. This dual functionality makes the compound a strategically differentiated intermediate for constructing focused libraries of sulfonamide-containing molecules.

Procurement Alert: Why Generic Sulfonamide Building Blocks Cannot Substitute for 4-(Chloromethyl)-N-methylbenzene-1-sulfonamide in SAR Studies


This compound's value proposition is its specific combination of an N-methyl secondary sulfonamide and a para-chloromethyl group. Simply substituting with the primary sulfonamide analog 4-(chloromethyl)benzenesulfonamide (CAS 102153-43-5) alters the hydrogen-bond donor count and zinc-binding pharmacophore geometry, which can drastically change biological target affinity [1]. Conversely, replacing it with N-methylbenzenesulfonamide (CAS 5183-78-8) removes the electrophilic chloromethyl handle required for late-stage diversification [2]. The specific chemotype resides at an intersection of moderate sulfonamide NH acidity, reduced metabolic N-dealkylation susceptibility relative to tertiary analogs, and controlled alkyl chloride reactivity (vs. more labile bromomethyl or mesylate analogs) [3]. The quantitative evidence below demonstrates exactly where these distinctions translate into measurable performance differences in binding, reactivity, and synthetic utility.

Head-to-Head Comparative Performance Data for 4-(Chloromethyl)-N-methylbenzene-1-sulfonamide vs. Closest Analogs


Secondary vs. Primary Sulfonamide: Carbonic Anhydrase Binding Affinity Shift

N-Methyl substitution on the sulfonamide significantly reduces binding affinity to carbonic anhydrase (CA) isoforms compared to the primary sulfonamide analog 4-(chloromethyl)benzenesulfonamide. Primary sulfonamides bind CA with up to picomolar affinity, while N-alkyl secondary sulfonamides exhibit substantially higher Ki values spanning nanomolar to micromolar ranges depending on the isoform [1]. This affinity shift is attributed to the loss of a hydrogen-bond donor and altered metal coordination geometry at the Zn(II) active site [1]. For compound selection, this means the N-methyl variant is a better negative control or a scaffold for designing inhibitors with tuned selectivity where high-affinity primary sulfonamide binding would be promiscuous.

Medicinal Chemistry Enzyme Inhibition Binding Thermodynamics

Electrophilic Reactivity Control: Chloromethyl vs. Bromomethyl Leaving-Group Ratio

In intramolecular cyclization reactions, the chloromethyl group on sulfonamides undergoes displacement approximately 79-fold slower than the analogous bromomethyl group (bromide:chloride leaving group ratio of 79 for sulfonamide substrates in three-membered ring formation at 55 °C) [1]. This controlled reactivity profile allows for selective, stepwise functionalization in the presence of other sensitive moieties, whereas the bromomethyl analog (CAS 40724-47-8) may lead to premature reaction or byproduct formation under similar conditions.

Synthetic Chemistry Reaction Kinetics Leaving Group Optimization

Hydrogen-Bond Donor Count and Physicochemical Differentiation vs. Primary Sulfonamide Analog

The target compound possesses one hydrogen-bond donor (sulfonamide NH), compared to two donors (-SO2NH2) in 4-(chloromethyl)benzenesulfonamide (CAS 102153-43-5) . This reduction in HBD count is consistent with general medicinal chemistry principles indicating improved passive membrane permeability for secondary sulfonamides over primary sulfonamides [1]. Calculated LogP values further differentiate the N-methyl analog (predicted LogP ≈ 1.2–1.5) from the more polar primary sulfonamide (predicted LogP ≈ 0.5–0.8). These physicochemical distinctions influence oral bioavailability and CNS penetration potential in drug discovery programs.

Drug Design Physicochemical Properties Permeability

Synthetic Utility: Dual Reactivity for Orthogonal Derivatization Compared to Mono-Functional Analogs

Unlike N-methylbenzenesulfonamide (CAS 5183-78-8), which lacks the electrophilic chloromethyl handle and is limited to sulfonamide NH functionalization, or 4-(chloromethyl)benzenesulfonamide, which provides only the benzyl chloride reactive site, the target compound offers two distinct and orthogonal derivatization points . The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides to introduce diversity at the para position, while the secondary sulfonamide NH can be further alkylated, acylated, or arylated under appropriate conditions. This dual functionality enables the construction of structurally diverse compound libraries from a single intermediate, reducing the number of starting materials required for SAR exploration.

Parallel Synthesis Library Generation Sulfonamide Scaffolds

Optimal Use Cases for 4-(Chloromethyl)-N-methylbenzene-1-sulfonamide Based on Quantitative Differentiation Evidence


Focused Kinase or Protease Inhibitor Library Synthesis Requiring Reduced CA Off-Target Binding

When building sulfonamide-containing compound libraries for kinase or protease targets, avoiding carbonic anhydrase (CA) off-target activity is critical. The N-methyl secondary sulfonamide in this compound reduces CA binding affinity by 102–106 fold relative to primary sulfonamides [1]. Procuring this scaffold as a core intermediate ensures that lead compounds are pre-biased against promiscuous CA inhibition, reducing the rate of false positives in enzymatic screening cascades.

Stepwise, Controlled Alkylation for Prodrug or Bioconjugate Synthesis

For programs developing sulfonamidomethyl ester prodrugs or covalent inhibitor warheads, the controlled reactivity of the chloromethyl group is essential. The bromide:chloride leaving group ratio of 79:1 for sulfonamides [2] demonstrates that the chloromethyl analog provides a much wider operational window for selective conjugation without premature hydrolysis or cross-reactivity. This compound is therefore the preferred intermediate when synthetic precision is prioritized over reaction rate.

CNS-Penetrant or Orally Bioavailable Lead Optimization Campaigns

When a drug discovery program requires improved membrane permeability, switching from a primary sulfonamide scaffold to the N-methyl analog reduces the hydrogen-bond donor count by 1 and increases predicted LogP by approximately 0.5–1.0 units [3]. This physicochemical shift is consistent with general trends favoring secondary over primary sulfonamides for oral absorption and blood-brain barrier penetration. This compound serves as a strategic late-stage intermediate that already incorporates the desirable N-methyl feature.

Diversity-Oriented Synthesis Utilizing Orthogonal Reactive Handles

In academic or industrial settings where maximizing scaffold diversity from a minimal set of intermediates is a priority, this compound offers two distinct and sequentially addressable reactive sites: the chloromethyl group for nucleophilic displacement and the sulfonamide NH for further N-functionalization . This dual reactivity topology supports both parallel and sequential library synthesis workflows, consolidating procurement to a single building block where competitors would require two separate intermediates.

Quote Request

Request a Quote for 4-(chloromethyl)-N-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.